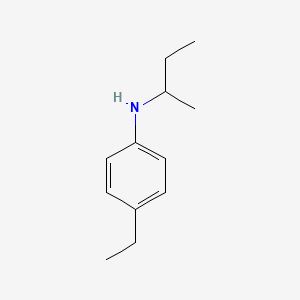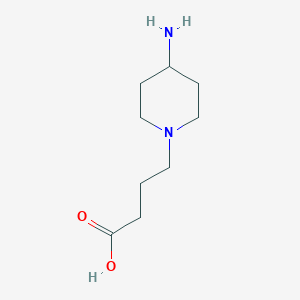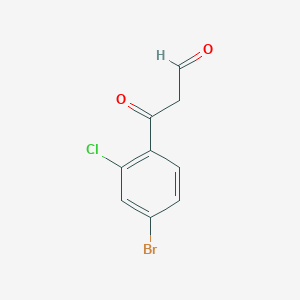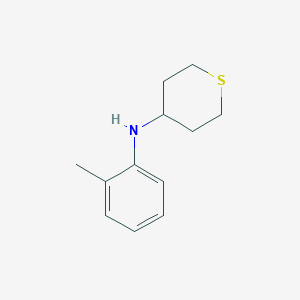
2-Methyl-5-phenylbenzene-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-phenylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C13H11ClO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a methyl group at the second position and a phenyl group at the fifth position. This compound is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
-
Phosphorus Pentachloride Method
- In a round-bottomed flask, a mixture of finely divided phosphorus pentachloride and sodium benzenesulfonate is heated in an oil bath at 170–180°C for fifteen hours. The mixture is then cooled, and water with cracked ice is added. The benzenesulfonyl chloride sinks to the bottom, is separated, washed with water, and distilled under reduced pressure for purification .
-
Phosphorus Oxychloride Method
- Similar to the phosphorus pentachloride method, but using phosphorus oxychloride instead. The mixture is heated and shaken every few hours. The product is then purified by distillation .
-
Chlorosulfonic Acid Method
- Chlorosulfonic acid is slowly added to benzene with continuous stirring, keeping the temperature between 20° and 25°C. The reaction mixture is then processed to obtain the desired product .
Industrial Production Methods
Industrial production methods for 2-Methyl-5-phenylbenzene-1-sulfonyl chloride typically involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
-
Electrophilic Substitution
-
Nucleophilic Substitution
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine or nitric acid under acidic conditions.
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base such as triethylamine.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
科学的研究の応用
2-Methyl-5-phenylbenzene-1-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.
Biology: In the study of enzyme inhibitors and protein modifications.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Methyl-5-phenylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the synthesis of sulfonamides and sulfonate esters, where the compound acts as a sulfonylating agent .
類似化合物との比較
Similar Compounds
Benzenesulfonyl Chloride: The parent compound, without the methyl and phenyl substitutions.
2-Methylbenzenesulfonyl Chloride: Similar structure but lacks the phenyl group.
5-Phenylbenzenesulfonyl Chloride: Similar structure but lacks the methyl group.
Uniqueness
2-Methyl-5-phenylbenzene-1-sulfonyl chloride is unique due to the presence of both the methyl and phenyl groups, which can influence its reactivity and the types of reactions it undergoes. The combination of these substituents can also affect the compound’s physical properties and its applications in various fields .
特性
分子式 |
C13H11ClO2S |
|---|---|
分子量 |
266.74 g/mol |
IUPAC名 |
2-methyl-5-phenylbenzenesulfonyl chloride |
InChI |
InChI=1S/C13H11ClO2S/c1-10-7-8-12(9-13(10)17(14,15)16)11-5-3-2-4-6-11/h2-9H,1H3 |
InChIキー |
GLRKJPOGUPWMSE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


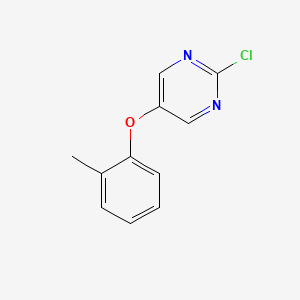
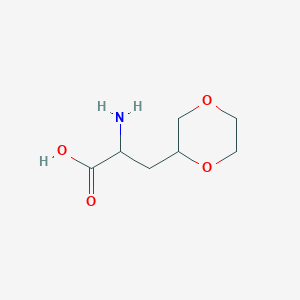
![2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine](/img/structure/B13317026.png)
![2-{1-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]cyclopropyl}acetonitrile](/img/structure/B13317042.png)
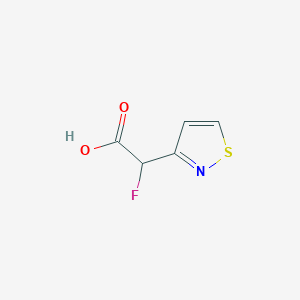
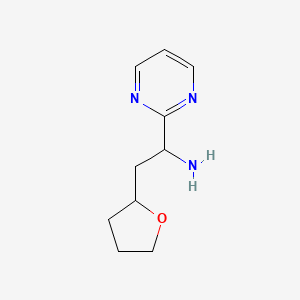
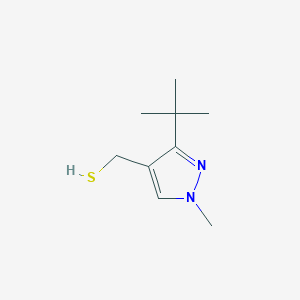
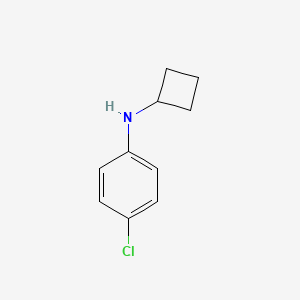
![6-Oxospiro[4.5]decane-7-carbaldehyde](/img/structure/B13317076.png)
